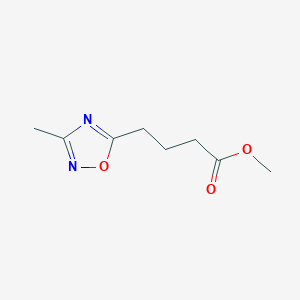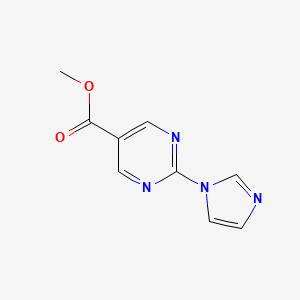
5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is also known as memantine hydrochloride and is classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The NMDA receptor is involved in several physiological processes, including learning and memory, and its modulation has been implicated in the treatment of various neurological disorders.
Scientific Research Applications
Anticancer Applications
A study on polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles demonstrated significant anticancer activities against various human cell lines, including SKOV-3, HeLa, U2-OS, A549, and MCF-7. Some compounds exhibited potent growth inhibitory activities, highlighting the potential of hydroxyquinoline derivatives in cancer therapy (Yan et al., 2013).
Antimalarial and Antibacterial Applications
Research on the synthesis, antimalarial activity, and quantitative structure-activity relationships of various 5-[(7-chloro-4-quinolinyl)amino]-related compounds showed promising results against resistant strains of malaria, indicating the importance of quinoline derivatives in developing new antimalarial agents (Werbel et al., 1986).
Antimicrobial and Antifungal Applications
Studies on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline and related compounds revealed their antimicrobial and antifungal activities. This research demonstrates the utility of hydroxyquinoline derivatives in combating microbial infections (Abdel-Mohsen, 2003).
Corrosion Inhibition
Research involving 5-amino-8-hydroxyquinolines derivatives as corrosion inhibitors for carbon steel in hydrochloric acid solution highlighted their significant inhibition efficiency. These findings open avenues for the application of quinoline derivatives in industrial corrosion protection (Faydy et al., 2017).
Chemical Synthesis and Characterization
Efforts in synthesizing and characterizing new tetrahydroisoquinolines and related tetrahydrothieno[2,3-c]isoquinolines, starting from certain quinoline derivatives, contribute to the expansion of chemical libraries and the exploration of new compounds with potential biological activities (Marae et al., 2021).
properties
IUPAC Name |
5-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-7-2-1-3-8-6(7)4-5-9(12)11-8;/h4-5,7H,1-3,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZFDYCTIDCWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC(=O)C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride | |
CAS RN |
39226-87-4 |
Source


|
| Record name | 5-amino-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2690185.png)
![6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2690186.png)
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B2690187.png)

![4-(4-methylphenyl)-2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2690189.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol](/img/structure/B2690190.png)
![N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/no-structure.png)
![N-[4-(benzyloxy)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2690192.png)


![Ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate](/img/structure/B2690202.png)

![4-[5-(Oxiran-2-yl)furan-2-yl]morpholine](/img/structure/B2690206.png)
